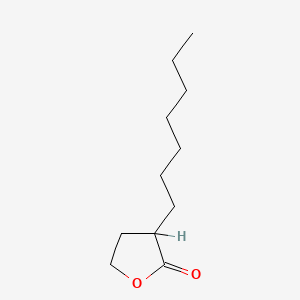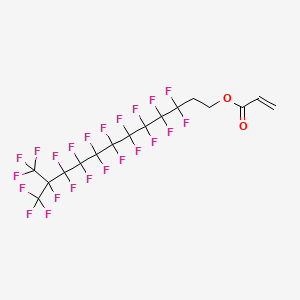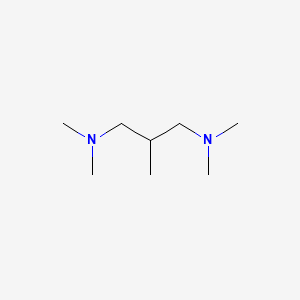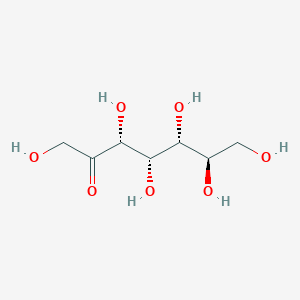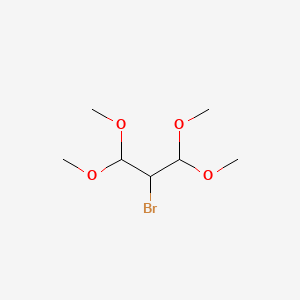
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Descripción general
Descripción
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H13NO. It is also known as cyclopropyl ketone pyridine or CPKP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Metal-Free Direct Cycloaddition Reactions
The compound has been used in metal-free direct cycloaddition reactions. Alcaide et al. (2015) utilized 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a [2+2] cycloaddition reaction with alkynes, producing substituted cyclobutenes. This method is notable for its mild conditions, not requiring irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Titanacyclopropane Synthesis
Foschi et al. (2018) reported the synthesis and structural characterization of a titanacyclopropane intermediate, key in the Ti(OiPr)4-mediated double aryl Grignard addition to 1,2-di(pyridin-2-yl)ethyne and related alkynes. This led to a one-pot synthesis of diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi, Roth, Enders, Wadepohl, Clot, & Gade, 2018).
Remote Meta-C–H Activation
Chu et al. (2015) explored the use of pyridine in directing meta-C–H activation of benzyl and phenyl ethyl alcohols. This approach demonstrated the potential of achieving site selectivity in C–H activation via recognition of distal and geometric relationships between functional groups and multiple C–H bonds in organic molecules (Chu, Shang, Tanaka, Chen, Pissarnitski, Streckfuss, & Yu, 2015).
Synthesis of Pyridin-2(1H)-ones
Pan et al. (2007) developed an efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This process involved sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).
Electrocatalytic Film Fabrication
Facchetti et al. (2006) conducted research on electrooptic film fabrication, particularly focusing on pyridine-carboxylic acid interaction. They synthesized and characterized new dibranched, heterocyclic "push-pull" chromophores, which are crucial for covalent self-assembly, thin-film microstructure, and nonlinear optical response in film fabrication (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIDEXJDRYAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340355 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
CAS RN |
57276-32-1 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)
